molecular formula C10H12N4 B021051 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine CAS No. 110209-31-9

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine

Cat. No. B021051
M. Wt: 188.23 g/mol
InChI Key: IYIZEIVHRDQTFS-UHFFFAOYSA-N
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Description

“2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine” is a chemical compound with the molecular formula C10H10N2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of compounds similar to “2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine” has been reported in the literature. For instance, cyclization of 5-substituted 2-(γ-chloroalkyl)benzimidazoles in the presence of sodium ethoxide resulted in some benzene-and pyrroldine-ring-substituted 2,3-dihydro-1H-pyrrolo[1,2-a]-benzimidazoles .


Molecular Structure Analysis

The molecular structure of “2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine” can be represented by the linear formula C10H10N2 . The molecular weight of this compound is 158.205 .

Future Directions

The future directions for “2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could potentially lead to the development of new drugs and therapies.

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-3-4-7-10(9(6)12)14-5-1-2-8(14)13-7/h3-4H,1-2,5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIZEIVHRDQTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(N2C1)C(=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine
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Reactant of Route 5
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Reactant of Route 6
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine

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